molecular formula C42H42O6 B589528 4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol CAS No. 114218-25-6

4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol

Cat. No.: B589528
CAS No.: 114218-25-6
M. Wt: 642.792
InChI Key: JNIBXLVXNSFJDK-DBQINKLKSA-N
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Description

4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol is a synthetic derivative of myo-inositol, a naturally occurring compound that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol typically involves multiple steps, starting from myo-inositol. The process includes the protection of hydroxyl groups, selective functionalization, and deprotection steps. Common reagents used in these reactions include isopropylidene acetone, benzyl chloride, and triphenylmethyl chloride. The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl or triphenylmethyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the replacement of phenylmethyl or triphenylmethyl groups with other functional groups.

Scientific Research Applications

4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating diseases related to inositol metabolism.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol involves its interaction with specific molecular targets and pathways. The compound may modulate the activity of enzymes involved in inositol metabolism or affect cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-O-Isopropylidene-2,3,6-tris-O-(phenylmethyl)-DL-myo-Inositol
  • 4,5-O-Isopropylidene-1,2,3,6-tetra-O-(phenylmethyl)-DL-myo-Inositol
  • 1,2,3,4,5,6-Hexa-O-(phenylmethyl)-DL-myo-Inositol

Uniqueness

4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol is unique due to its specific combination of protective groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3aR,4R,5R,6R,7S,7aR)-2,2-dimethyl-4,7-bis(phenylmethoxy)-6-trityloxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H42O6/c1-41(2)46-39-36(44-28-30-18-8-3-9-19-30)35(43)37(38(40(39)47-41)45-29-31-20-10-4-11-21-31)48-42(32-22-12-5-13-23-32,33-24-14-6-15-25-33)34-26-16-7-17-27-34/h3-27,35-40,43H,28-29H2,1-2H3/t35-,36-,37-,38+,39-,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIBXLVXNSFJDK-DBQINKLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(C(C(C2OCC3=CC=CC=C3)O)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OCC7=CC=CC=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O1)[C@H]([C@@H]([C@@H]([C@H]2OCC3=CC=CC=C3)O)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OCC7=CC=CC=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857894
Record name (3aR,4R,5R,6R,7S,7aR)-4,7-Bis(benzyloxy)-2,2-dimethyl-6-(triphenylmethoxy)hexahydro-2H-1,3-benzodioxol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

642.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114218-25-6
Record name (3aR,4R,5R,6R,7S,7aR)-4,7-Bis(benzyloxy)-2,2-dimethyl-6-(triphenylmethoxy)hexahydro-2H-1,3-benzodioxol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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